Diphenylphosphinic chloride

Catalog No.
S773624
CAS No.
1499-21-4
M.F
C12H10ClOP
M. Wt
236.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylphosphinic chloride

CAS Number

1499-21-4

Product Name

Diphenylphosphinic chloride

IUPAC Name

[chloro(phenyl)phosphoryl]benzene

Molecular Formula

C12H10ClOP

Molecular Weight

236.63 g/mol

InChI

InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

QPQGTZMAQRXCJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl

Synonyms

Chlorodiphenylphosphine Oxide; Diphenylchlorophosphine Oxide; Diphenylphosphinic acid Chloride; Diphenylphosphinic Chloride; Diphenylphosphinoyl Chloride; Diphenylphosphinyl Chloride; Diphenylphosphonic Chloride; Diphenylphosphorus Oxychloride; NSC 1

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl

The exact mass of the compound Diphenylphosphinic chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175848. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenylphosphinic chloride is a highly reactive, P(V) organophosphorus reagent utilized primarily as a precursor for chiral phosphine ligands, a source of the diphenylphosphinyl (Dpp) protecting group, and an analytical derivatization agent. Unlike its P(III) counterparts, this compound features a stable phosphorus-oxygen double bond, which fundamentally alters its handling profile and downstream reactivity . In industrial and laboratory settings, it is procured to introduce steric bulk, UV-active chromophores, and orthogonal reactivity in complex peptide and nucleoside syntheses, where standard acyl or sulfonyl chlorides fail to provide the necessary combination of stability and selective cleavage .

Substituting diphenylphosphinic chloride with its P(III) analog, diphenylchlorophosphine, introduces severe processability challenges; the P(III) species is highly susceptible to rapid atmospheric oxidation, necessitating strict inert-gas handling protocols that complicate scale-up [1]. Furthermore, attempting to replace the diphenylphosphinyl (Dpp) group with standard amine protecting groups like Boc or Fmoc often results in suboptimal synthesis workflows. The Dpp group provides distinct orthogonal cleavage under mild acidic conditions (e.g., HCl in methanol) while remaining entirely stable to the basic conditions used for Fmoc removal . Additionally, Dpp-protected intermediates frequently exhibit enhanced crystallinity, allowing for purification by simple precipitation rather than resource-intensive chromatography, a critical factor for procurement in large-scale peptide manufacturing .

Handling and Processability: P(V) Stability vs. P(III) Oxidation

When procuring phosphorus precursors, the oxidation state dictates handling requirements. Diphenylchlorophosphine, a P(III) analog, rapidly oxidizes to the P(V) state upon exposure to atmospheric oxygen, requiring strict inert-gas protocols [1]. In contrast, diphenylphosphinic chloride is already in the stable P(V) state, resisting air oxidation while maintaining reactivity at the P-Cl bond [1]. This fundamental difference allows for standard benchtop or pilot-plant transfers under dry conditions, bypassing the need for continuous glovebox environments.

Evidence DimensionAtmospheric oxidation resistance during storage and transfer
Target Compound DataDiphenylphosphinic chloride: Stable to air oxidation (P(V) state)
Comparator Or BaselineDiphenylchlorophosphine: Rapidly oxidizes in air (P(III) state)
Quantified DifferenceEliminates the requirement for continuous glovebox handling for the core diphenylphosphorus framework.
ConditionsStandard laboratory or pilot-plant transfer conditions

Reduces specialized equipment overhead and batch-to-batch variability caused by uncontrolled oxidation during reagent addition.

Protecting Group Orthogonality and Intermediate Recovery

In peptide synthesis, the diphenylphosphinyl (Dpp) group, introduced via diphenylphosphinic chloride, provides distinct orthogonal cleavage compared to standard protecting groups. While Fmoc requires basic conditions and Ts requires harsh reduction, the Dpp group is cleaved using 1.5 M HCl in methanol in approximately 90 minutes . Furthermore, Dpp-protected intermediates frequently exhibit enhanced crystallinity; for example, specific Dpp-peptides can be recovered at 78% yield via simple precipitation and filtration, eliminating the need for resource-intensive chromatographic purification .

Evidence DimensionCleavage conditions and purification efficiency
Target Compound DataDpp group: Cleaved by 1.5 M HCl in MeOH (~90 min); products often crystallize directly
Comparator Or BaselineFmoc-Cl or TsCl: Fmoc requires base; Ts requires harsh reduction; products often require chromatography
Quantified DifferenceEnables 100% orthogonality to base-labile groups and yields solid precipitates (e.g., 78% recovered by simple filtration).
ConditionsPeptide synthesis, orthogonal deprotection workflows

Streamlines downstream processing by replacing costly chromatographic purification with scalable crystallization.

Stereocontrol in Deoxynucleoside Synthesis

Recent synthetic methodologies highlight the utility of diphenylphosphinic chloride as a remote directing group in nucleoside synthesis. When compared to donors derived from diphenylphosphoryl azide (DPPA), the DPPCl-derived donor demonstrates higher stability and prevents the formation of glycal byproducts [1]. In antifacial N-glycosylation of nucleobases, the DPP group drives complete α-selectivity, achieving a 98% yield of the desired 5′-ODPP-2′-deoxynucleoside, a quantitative improvement over the DPPA baseline [1].

Evidence DimensionYield and stability in α-selective glycosylation
Target Compound DataDPPCl-derived donor: 98% yield of 5′-ODPP-2′-deoxynucleoside, no glycal byproduct
Comparator Or BaselineDPPA-derived donor: Lower stability, prone to glycal byproduct formation
Quantified DifferenceProvides near-quantitative yields (98%) compared to lower yields from azide-based donors.
ConditionsAntifacial N-glycosylation of nucleobases

Maximizes yield and stereochemical purity in the synthesis of high-value therapeutic nucleoside analogs.

Analytical Derivatization for Trace Detection

For trace analytical quantification, aliphatic amines and alcohols often lack the chromophores necessary for standard UV detection. Derivatization with diphenylphosphinic chloride covalently attaches a strong UV-active and MS-detectable diphenylphosphinyl moiety [1]. Compared to underivatized targets or those treated with simple aliphatic acyl chlorides, this derivatization significantly increases detection sensitivity and chromatographic resolution during HPLC/MS analysis, enabling accurate quantification of non-chromophoric compounds [1].

Evidence DimensionUV and MS detectability enhancement
Target Compound DataDiphenylphosphinic chloride derivatization: Adds strong UV chromophore and MS-active moiety
Comparator Or BaselineUnderivatized aliphatic amines/alcohols or standard acetyl chloride: Poor UV/MS response
Quantified DifferenceSignificantly increases detection sensitivity and chromatographic resolution for non-chromophoric targets.
ConditionsHPLC/MS analysis of complex mixtures

Allows quality control and analytical teams to accurately quantify trace aliphatic impurities using standard UV/MS detectors.

Synthesis of Chiral Phosphine Bidentate Ligands

Used as a stable P(V) precursor to construct the diphenylphosphorus framework, avoiding the handling difficulties and rapid oxidation associated with P(III) chlorides before final reduction steps .

Orthogonal Peptide Synthesis and Purification

Applied to introduce the Dpp protecting group on amines, enabling base-stable, acid-labile protection schemes that facilitate the direct crystallization of peptide intermediates, thereby bypassing chromatography .

Stereoselective Synthesis of Therapeutic Nucleosides

Utilized to install the DPP remote directing group, ensuring high α-selectivity and near-quantitative yields in the production of 2′-deoxynucleosides without the instability issues of azide-based reagents [1].

Pre-column Derivatization for HPLC/MS

Employed to tag aliphatic amines and alcohols with a strong UV chromophore, enhancing the sensitivity and accuracy of trace analytical quantification in quality control workflows[2].

XLogP3

2.1

UNII

5GP30GY04V

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 67 of 68 companies with hazard statement code(s):;
H226 (73.13%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (28.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1499-21-4

Wikipedia

Diphenylphosphinic chloride

Dates

Last modified: 08-15-2023

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